molecular formula C8H12ClNS B12511552 Cyclopropyl(thiophen-2-yl)methanamine hydrochloride

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B12511552
M. Wt: 189.71 g/mol
InChI Key: HPNFDELFGCTCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Cyclopropyl(thiophen-2-yl)methanamine: This can be achieved through the reaction of cyclopropylmethylamine with thiophene-2-carbaldehyde under reductive amination conditions. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.

    Conversion to Hydrochloride Salt: The free base form of Cyclopropyl(thiophen-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The cyclopropyl and thiophene moieties can interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(phenyl)methanamine hydrochloride
  • Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride
  • Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Uniqueness

Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. Compared to its phenyl analogs, the thiophene derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

cyclopropyl(thiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c9-8(6-3-4-6)7-2-1-5-10-7;/h1-2,5-6,8H,3-4,9H2;1H

InChI Key

HPNFDELFGCTCHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CS2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.